Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate
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Overview
Description
Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate is an organic compound with the molecular formula C22H34O6. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate typically involves the esterification of hexanedioic acid with 4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies and the development of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- Bis[(3,4-epoxycyclohexyl)methyl] hexanedioate
- Bis[(3-methyl-7-oxabicyclo[4.1.0]heptan-4-yl)methyl] hexanedioate
- 1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane
Uniqueness
Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate is unique due to its specific bicyclic structure, which imparts distinct chemical properties. Its reactivity, particularly at the oxirane ring, makes it valuable in various chemical reactions and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of uses .
Properties
CAS No. |
13681-74-8 |
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Molecular Formula |
C20H30O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
bis(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl) hexanedioate |
InChI |
InChI=1S/C20H30O6/c1-11-7-15-17(23-15)9-13(11)25-19(21)5-3-4-6-20(22)26-14-10-18-16(24-18)8-12(14)2/h11-18H,3-10H2,1-2H3 |
InChI Key |
GLROGUSVUGSGPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(O2)CC1OC(=O)CCCCC(=O)OC3CC4C(O4)CC3C |
Origin of Product |
United States |
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